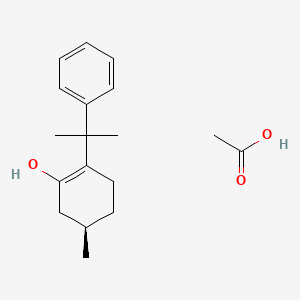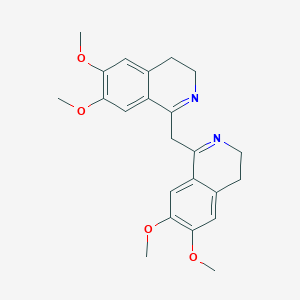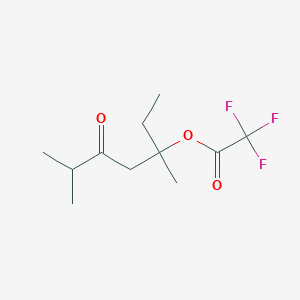![molecular formula C8H11F5O B14500223 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane CAS No. 64632-76-4](/img/structure/B14500223.png)
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane is a fluorinated organic compound It is characterized by the presence of a pentafluoropropene group attached to a pentane backbone through an ether linkage
Preparation Methods
The synthesis of 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane typically involves the reaction of 1,1,3,3,3-pentafluoropropene with pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the pentafluoropropene group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can be compared with other fluorinated compounds such as:
1,2,3,3,3-Pentafluoropropene: Similar in structure but lacks the ether linkage.
1,1,1,3,3-Pentafluoropropane: Contains a different arrangement of fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
64632-76-4 |
|---|---|
Molecular Formula |
C8H11F5O |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
2-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)pentane |
InChI |
InChI=1S/C8H11F5O/c1-3-4-5(2)14-6(7(9)10)8(11,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
CEAPVHCMQJDXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


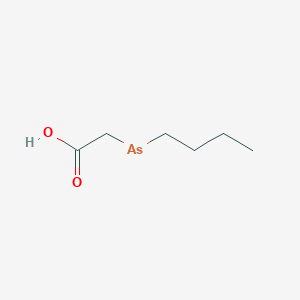
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
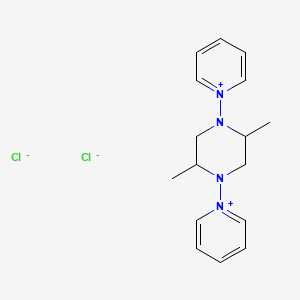

![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

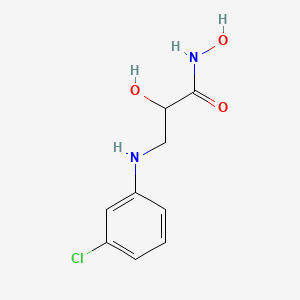
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

